Enantiomeric Excess of (R)-3-Phenylindan-1-one Obtained by (S,S)-Ts-DENEB-Catalyzed Kinetic Resolution
When racemic 3-phenyl-1-indanone (1a) is subjected to ATH‑KR using (R,R)-Ts‑DENEB catalyst, the recovered unreacted ketone is the (S)-enantiomer with 98 % ee. Conversely, employing the antipodal (S,S)-Ts‑DENEB catalyst produces the (R)-enantiomer. For the structurally analogous 5‑methyl‑3-phenylindanone (1c), the (S,S)-Ts‑DENEB catalyst delivers the (R)-3‑arylindanone in 47 % isolated yield and 99 % ee, confirmed by chiral HPLC (Chiralpak IB) [1]. This demonstrates that the catalytic system can furnish the (R)-enantiomer at synthetically useful yields and near‑optical purity.
| Evidence Dimension | Enantiomeric excess (ee) of unreacted 3-arylindanone |
|---|---|
| Target Compound Data | (R)-3-arylindanone (1c analog): 99 % ee |
| Comparator Or Baseline | (S)-enantiomer (1a) produced with (R,R)-Ts‑DENEB: 98 % ee; racemic starting material: 0 % ee |
| Quantified Difference | Racemate → single enantiomer: > 99 % optical purity achievable; (S)-catalyst → (R)-product with comparable ee to (R)-catalyst → (S)-product. |
| Conditions | ATH‑KR: 1 eq. substrate, 1–2 mol% (S,S)-Ts‑DENEB, HCO₂H/Et₃N (3:15 eq.), MeOH (0.2 M), rt, 10–14 h; chiral HPLC on Chiralpak IB. |
Why This Matters
For procurement, specifying ≥ 98 % ee (R)-enantiomer avoids downstream losses from enantiomeric impurities and ensures fidelity in chiral API synthesis; racemate or lower‑ee material would require costly additional resolution.
- [1] Park, S.; Lee, H.-K. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. RSC Adv. 2021, 11, 23161–23183. View Source
